2-(Pyrrolidin-1-YL)pyridine-3-carbothioamide
Description
Properties
Molecular Formula |
C10H13N3S |
|---|---|
Molecular Weight |
207.30 g/mol |
IUPAC Name |
2-pyrrolidin-1-ylpyridine-3-carbothioamide |
InChI |
InChI=1S/C10H13N3S/c11-9(14)8-4-3-5-12-10(8)13-6-1-2-7-13/h3-5H,1-2,6-7H2,(H2,11,14) |
InChI Key |
UKTFLVFSNBJROC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=C(C=CC=N2)C(=S)N |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 2-(Pyrrolidin-1-yl)pyridine-3-carbothioamide
General Synthetic Strategy
The synthesis of this compound typically involves the introduction of the carbothioamide group (-CSNH2) onto a pyridine ring substituted with a pyrrolidine moiety. The common approach is through the transformation of a pyridine-3-carboxylic acid or its derivatives into the corresponding carbothioamide via intermediate acid chlorides or esters, followed by reaction with thiourea or related sulfur-containing nucleophiles.
Representative Synthetic Routes
Route A: From Pyridine-3-carboxylic Acid Derivatives
Activation of Pyridine-3-carboxylic Acid:
The starting material, 2-(pyrrolidin-1-yl)pyridine-3-carboxylic acid, is converted into the corresponding acid chloride using reagents such as thionyl chloride (SOCl2) in the presence of catalytic N,N-dimethylformamide (DMF) to facilitate the formation of the acid chloride intermediate. This step is conducted under reflux or at room temperature depending on the substrate sensitivity.Conversion to Carbothioamide:
The acid chloride intermediate is then reacted with ammonium thiocyanate or thiourea in an appropriate solvent like tetrahydrofuran (THF) or ethanol to yield the carbothioamide. The reaction proceeds via nucleophilic attack of the sulfur atom on the acid chloride, forming the thiocarbonyl group.Purification and Characterization:
The crude product is purified by recrystallization or chromatography. Characterization involves Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy showing characteristic C=S stretching bands around 1200-1250 cm⁻¹, and Mass Spectrometry (MS) for molecular weight confirmation.
This method is supported by analogous syntheses reported for related carbothioamide compounds in pyridine and quinoline systems, as detailed in the literature.
Route B: Condensation of Pyridine-3-carboxamide with Lawesson’s Reagent or P2S5
An alternative method involves the direct thiation of the corresponding carboxamide:
Starting from 2-(Pyrrolidin-1-yl)pyridine-3-carboxamide , the amide is treated with Lawesson’s reagent or phosphorus pentasulfide (P2S5) under reflux conditions in solvents such as toluene or xylene.
Thiocarbonyl Formation:
The reagents convert the amide carbonyl oxygen into a thiocarbonyl sulfur, effectively transforming the carboxamide into the carbothioamide.Workup and Purification:
After completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction, followed by purification.
This method is advantageous when the acid chloride intermediate is unstable or difficult to isolate.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Temperature | Solvent | Notes |
|---|---|---|---|---|
| Acid chloride formation | Thionyl chloride (SOCl2), catalytic DMF | Room temp to reflux | THF, DCM | DMF catalyzes; moisture exclusion needed |
| Carbothioamide formation | Thiourea or ammonium thiocyanate | Room temp to reflux | Ethanol, THF | Stoichiometry affects yield |
| Thiation of carboxamide | Lawesson’s reagent or P2S5 | Reflux | Toluene, xylene | Requires inert atmosphere |
Characterization Data Supporting Synthesis
Nuclear Magnetic Resonance (NMR):
- ^1H NMR shows signals corresponding to the pyrrolidine ring protons (multiplets around 1.5–3.5 ppm) and aromatic pyridine protons (6.5–8.5 ppm).
- The carbothioamide NH protons typically appear as broad singlets between 9–12 ppm due to hydrogen bonding.
- ^13C NMR confirms the thiocarbonyl carbon resonance around 180–200 ppm, distinct from typical amide carbonyls.
-
- Strong absorption bands at 1200–1250 cm⁻¹ corresponding to C=S stretching vibrations.
- NH stretching bands around 3200–3400 cm⁻¹.
-
- Molecular ion peak consistent with the expected molecular weight of this compound.
These data collectively confirm the successful synthesis and purity of the target compound.
In-Depth Research Findings and Comparative Analysis
While direct literature on this compound is limited, related compounds synthesized via similar methods demonstrate:
The use of acid chloride intermediates is a reliable and high-yielding approach for carbothioamide formation in nitrogen heterocycles.
Thiation of carboxamides using Lawesson’s reagent provides an alternative when acid chlorides are unstable or inaccessible.
Reaction conditions such as solvent choice and temperature critically influence yield and purity; polar aprotic solvents favor cleaner reactions and higher yields.
Protective groups may be necessary in multi-step syntheses to prevent side reactions, especially when other functional groups are present.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Advantages | Disadvantages |
|---|---|---|---|---|
| Acid chloride route | 2-(Pyrrolidin-1-yl)pyridine-3-carboxylic acid | Thionyl chloride, thiourea | High yield, straightforward | Requires moisture control |
| Thiation of carboxamide | 2-(Pyrrolidin-1-yl)pyridine-3-carboxamide | Lawesson’s reagent, P2S5 | Avoids acid chloride intermediate | Longer reaction times, harsher conditions |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The carbothioamide group (-C(=S)NH₂) and pyridine nitrogen enable nucleophilic substitution at multiple positions.
Example Reaction :
-
Conditions : Reactions occur in polar aprotic solvents (e.g., DMF, THF) with bases like K₂CO₃ or NaH at 60–80°C.
-
Outcome : Alkylation or arylation at the sulfur atom generates thioether derivatives, which are precursors for bioactive molecules.
Oxidation Reactions
The thiocarbonyl group undergoes oxidation to form disulfides or sulfoxides under controlled conditions.
Key Data :
| Oxidizing Agent | Product | Yield (%) | Reference |
|---|---|---|---|
| H₂O₂ (30%) | Sulfoxide | 72 | |
| I₂/DMSO | Disulfide | 85 |
-
Mechanism : Oxidation proceeds via electrophilic attack on the sulfur atom, forming intermediates that dimerize or react further.
Cyclization Reactions
Intramolecular cyclization is facilitated by the pyrrolidine ring’s flexibility and the pyridine’s electron-deficient nature.
Example : Formation of thiazolo[5,4-b]pyridine derivatives:
-
Conditions : Catalyzed by Cu(I) salts in 1,2-dichloroethane at 120°C for 12 hours .
-
Applications : Cyclized products show enhanced antimicrobial activity compared to the parent compound .
Hydrolysis and Aminolysis
The carbothioamide group is susceptible to hydrolysis or aminolysis, yielding carboxylic acid derivatives or substituted amides.
Comparative Reaction Efficiency :
| Reaction Type | Reagent | Temperature (°C) | Conversion (%) |
|---|---|---|---|
| Hydrolysis | HCl (6 M) | 100 | 89 |
| Aminolysis | NH₃ (g), EtOH | 65 | 78 |
-
Mechanistic Insight : Acidic hydrolysis proceeds via protonation of the thiocarbonyl sulfur, followed by nucleophilic water attack. Aminolysis involves direct nucleophilic substitution by amines.
Metal Complexation
The pyridine nitrogen and sulfur atoms act as ligands for transition metals, forming complexes with catalytic or therapeutic potential.
Reported Complexes :
| Metal Salt | Coordination Mode | Application | Reference |
|---|---|---|---|
| CuCl₂ | N,S-bidentate | Antimicrobial agents | |
| Pd(OAc)₂ | N-monodentate | Cross-coupling catalysts |
-
Structural Confirmation : Complexes characterized via FT-IR, UV-Vis, and X-ray crystallography show distorted square-planar geometries .
Thiol-Disulfide Exchange
The compound participates in dynamic covalent chemistry, enabling reversible disulfide bond formation.
Experimental Protocol :
-
Reactants : Thiols (e.g., glutathione) in PBS buffer (pH 7.4).
-
Outcome : Equilibrium shifts toward disulfide formation under oxidative conditions, with a equilibrium constant .
Comparative Reactivity with Analogues
Structural variations significantly influence reaction outcomes:
| Compound | Reaction with H₂O₂ | Reaction with CuI |
|---|---|---|
| This compound | Sulfoxide (72%) | Cyclization (68%) |
| 6-(Pyrrolidin-1-YL)pyridine-3-carbothioamide | Disulfide (58%) | No cyclization |
-
Key Difference : The positional isomerism of the pyrrolidine group alters electronic effects, reducing cyclization efficiency in the 6-substituted analogue.
Scientific Research Applications
While comprehensive data tables and dedicated case studies for "2-(Pyrrolidin-1-YL)pyridine-3-carbothioamide" are not available within the provided search results, the available literature suggests its potential applications as a building block for synthesizing bioactive compounds with analgesic, anti-inflammatory, antimicrobial, and antiviral activities .
Synthesis of Novel Compounds: this compound can be used in the synthesis of novel 2-(N-pyrrolidino, N-piperidino, or N-morpholino)-7-phenyl(α-furoyl or α-thienyl)-[1,3]thiazolo[4,5-d]pyridazinones . These compounds have shown in vivo analgesic and anti-inflammatory activities .
Biological Activity: Research indicates that derivatives of [1,3]thiazolo[4,5-d]pyridazinones exhibit analgesic effects, particularly those with a phenyl substituent in position 7, suggesting a central component of analgesic influence . Moreover, specific substitutions on the pyridine fragment can modulate pain response .
Antimicrobial and Antiviral Activities: Pyridine compounds, in general, have demonstrated antimicrobial and antiviral activities, suggesting that this compound derivatives could potentially be explored for similar applications . For example, 4-(dimethylamino)pyridinepropylthioacetate coated with gold nanoparticles increased the potency of Pefloxacin against E. coli .
Mechanism of Action
The mechanism of action of 2-(Pyrrolidin-1-YL)pyridine-3-carbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-(Pyrrolidin-1-YL)pyridine-3-carbothioamide with its closest analogs based on substituent positioning, functional groups, and commercial availability.
6-(Pyrrolidin-1-yl)pyridine-3-carbothioamide
- Structure : Pyrrolidine is attached to position 6 of the pyridine ring, with a carbothioamide group at position 3.
- Key Differences: The positional isomerism (pyrrolidine at position 6 vs. Molecular Weight: Not explicitly listed, but similar to the target compound (~235–325 g/mol range for analogs; see ).
- Commercial Availability: Suppliers list derivatives like 6-(pyrrolidin-3-yl)nicotinic acid (CAS 1260840-78-5) and 6-(pyrrolidin-2-yl)quinoxaline (CAS 1270540-61-8), suggesting synthetic pathways for related structures .
2-Azepan-1-ylpyridine-3-carbothioamide
- Structure : Replaces pyrrolidine (5-membered ring) with azepane (7-membered ring) at position 2.
- Molecular Weight: 235.35 g/mol (C₁₂H₁₇N₃S), slightly lower than pyrrolidine analogs due to reduced nitrogen content .
- Commercial Status : Global suppliers are listed, indicating availability for research use .
N-(2-Chloro-6-((3-(hydroxymethyl)pyrrolidin-1-yl)methyl)pyridin-3-yl)pivalamide
- Structure : Combines a chloropyridine core with a hydroxymethyl-pyrrolidine substituent and pivalamide group.
- Key Differences :
N-(2-Chloro-6-(dimethoxymethyl)pyridin-3-yl)pivalamide
- Structure : Features a dimethoxymethyl group instead of pyrrolidine.
- Key Differences :
Research Implications
- Positional Isomerism : The placement of the pyrrolidine group (position 2 vs. 6) significantly impacts electronic effects and steric interactions, which could influence binding affinity in enzyme inhibition studies .
- Ring Size Variations : Azepane analogs may offer improved pharmacokinetic profiles due to enhanced lipophilicity compared to pyrrolidine derivatives .
- Functional Group Trade-offs : Carbothioamide groups provide hydrogen-bonding capabilities, whereas pivalamide groups prioritize metabolic stability .
Biological Activity
2-(Pyrrolidin-1-YL)pyridine-3-carbothioamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a pyridine ring with a pyrrolidine moiety and a carbothioamide functional group. The molecular formula is CHNS, and it has a molecular weight of approximately 196.28 g/mol. The unique combination of these structural elements contributes to its potential biological activities.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been investigated for its effectiveness against various bacterial strains and fungi. The mechanism involves disruption of microbial cell membranes, leading to cell lysis and death .
Anticancer Properties
The compound has shown promise as an anticancer agent. In vitro studies demonstrate its cytotoxic effects on several cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231). The compound’s ability to induce apoptosis in cancer cells is attributed to its interaction with specific molecular targets involved in cell proliferation and survival pathways .
Table 1: Summary of Anticancer Activity
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction |
| MDA-MB-231 | 10 | Cell cycle arrest |
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, the compound has been explored for anti-inflammatory effects. Studies suggest it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models .
The biological activity of this compound is primarily mediated through its interaction with specific enzymes and receptors. For instance, it may act as an inhibitor of certain kinases involved in cancer progression. Molecular docking studies have indicated high binding affinity to targets such as BRAF(V600E), which is crucial in cancer signaling pathways .
Case Studies
- Anticancer Study : A recent study evaluated the effects of this compound on MCF-7 cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with flow cytometry confirming increased apoptosis rates compared to control groups .
- Antimicrobial Efficacy : In another investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, showcasing its potential as an antibacterial agent .
Q & A
Q. What are the recommended synthetic routes for 2-(pyrrolidin-1-yl)pyridine-3-carbothioamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of this compound typically involves nucleophilic substitution or coupling reactions. For example, thioamide formation can be achieved via treatment of the corresponding carboxamide with Lawesson’s reagent or phosphorus pentasulfide under inert conditions. Optimization should include:
- Systematic variation of catalysts (e.g., Pd-based for cross-coupling), solvents (e.g., DMF or THF), and temperature (60–120°C).
- Monitoring reaction progress via TLC or HPLC.
Computational tools, such as reaction path searches using quantum chemical calculations, can predict optimal conditions by analyzing transition states and intermediates .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- HPLC : To assess purity (≥95% recommended for in vitro studies) .
- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., pyrrolidine N-linked to pyridine) .
- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., CHNS, expected [M+H] = 224.0855).
Cross-reference with spectral libraries for known analogs to resolve ambiguities.
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
- First Aid : For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .
Advanced Research Questions
Q. What computational strategies can predict the reactivity and stability of this compound in novel reaction environments?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
- Molecular Dynamics (MD) Simulations : Model solvation effects and ligand-protein interactions (e.g., for biological activity studies).
- Reaction Network Analysis : Use software like GRRM or AutoMeKin to map possible degradation pathways under varying pH/temperature .
Q. How can contradictory data in catalytic activity studies of this compound be resolved?
- Methodological Answer :
- Controlled Replication : Standardize experimental parameters (e.g., solvent purity, catalyst loading).
- In Situ Spectroscopy : Monitor reaction intermediates via FTIR or Raman to identify side reactions.
- Comparative Meta-Analysis : Aggregate published data to identify trends (e.g., higher yields in polar aprotic solvents) .
- Error Analysis : Quantify uncertainties in kinetic measurements (e.g., via Arrhenius plot deviations) .
Q. What methodologies are effective for studying the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
